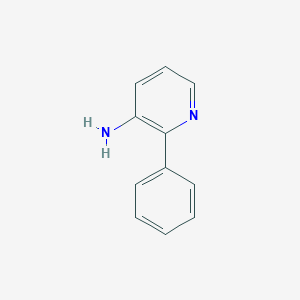

3-Amino-2-phenylpyridine

Descripción

Significance of the 3-Amino-2-phenylpyridine Scaffold in Modern Chemical Research

The this compound scaffold is a versatile and valuable building block in contemporary chemical research. chemimpex.com Its unique structure, featuring an amino group at the 3-position and a phenyl group at the 2-position of the pyridine (B92270) ring, imparts a range of desirable properties. chemimpex.com This arrangement enhances its reactivity and allows it to serve as a key intermediate in the synthesis of more complex molecules with diverse functionalities. chemimpex.com

The significance of this scaffold is particularly pronounced in several key areas of research:

Pharmaceutical Development: The compound is a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Researchers have utilized this compound in the development of novel drugs, with a particular focus on those targeting neurological disorders. chemimpex.com Its structural motifs are also found in compounds with potential anti-cancer and anti-inflammatory properties. chemimpex.com The pyridine ring itself is a privileged scaffold in medicinal chemistry, frequently incorporated into FDA-approved drugs. rsc.org

Material Science: The properties of this compound make it a valuable component in the creation of advanced materials. chemimpex.com It is used in the formulation of polymers and coatings, where it can enhance thermal stability and mechanical properties. chemimpex.com The stability and reactivity of the molecule make it an ideal candidate for producing functionalized polymers. chemimpex.com

Organic Synthesis: As a versatile building block, it facilitates the creation of complex molecules. chemimpex.com For instance, it has been used as a starting material in the first unambiguous synthesis of δ-carboline. researchgate.net

Agricultural Chemistry: The scaffold plays a role in the development of new agrochemicals, contributing to solutions for pest control and crop protection. chemimpex.com

Historical Context and Evolution of Research on Pyridine Derivatives with Amino and Phenyl Substituents

The study of pyridine and its derivatives has a rich history, dating back to the 19th century. The first synthesis of a heteroaromatic compound was that of pyridine. wikipedia.org A major advancement in the synthesis of pyridine derivatives came in 1881 with the work of Arthur Rudolf Hantzsch. wikipedia.org

Research into pyridine derivatives with specific substituents, such as amino and phenyl groups, evolved as synthetic methodologies became more sophisticated. Early work often focused on understanding the fundamental reactivity of the pyridine ring, which, due to the electronegative nitrogen atom, is less susceptible to electrophilic aromatic substitution than benzene (B151609). wikipedia.org

The synthesis of this compound itself has been achieved through various methods. One notable method involves the reaction of phenyllithium (B1222949) with 3-aminopyridine (B143674), which exclusively yields the 2-phenyl substituted product. researchgate.netcdnsciencepub.com This specific orientation of the incoming phenyl group has been a subject of study, with the reaction of phenyllithium on 3-aminopyridine providing a direct route to this compound. cdnsciencepub.comcdnsciencepub.com Industrial-scale production often involves the nitration of 2-phenylpyridine (B120327) followed by reduction to introduce the amino group.

The evolution of research has seen a shift from fundamental synthesis and reactivity studies to the exploration of the applications of these derivatives. The recognition of the importance of pyridine-containing compounds like niacin in the 1930s spurred further interest in this class of molecules. researchgate.net Over the last few decades, the discovery of numerous bioactive pyridine-containing compounds has led to a significant increase in research activity. researchgate.netnih.gov

Scope and Interdisciplinary Relevance of this compound Studies

The study of this compound and its derivatives extends across multiple scientific disciplines, highlighting its broad relevance.

| Field | Relevance of this compound |

| Medicinal Chemistry | Serves as a scaffold for developing new drugs for neurological disorders, cancer, and inflammation. chemimpex.com The broader class of aminopyridine derivatives has shown potential as adenosine (B11128) receptor ligands. mdpi.com |

| Material Science | Used in creating advanced polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com |

| Organic Chemistry | A key building block for the synthesis of complex heterocyclic structures like δ-carboline. researchgate.net Its synthesis and reactivity continue to be areas of academic interest. researchgate.net |

| Agricultural Chemistry | Contributes to the development of new pesticides and crop protection agents. chemimpex.com |

| Analytical Chemistry | Employed in analytical methods for the detection and quantification of specific compounds. chemimpex.com |

The interdisciplinary nature of research into this compound underscores its importance as a versatile molecular tool. Its ability to be chemically modified allows for the fine-tuning of its properties, making it adaptable to a wide range of applications. As research continues to uncover new functionalities and applications, the significance of this compound in the scientific community is poised to grow.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHJCITVHCRQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376448 | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101601-80-3 | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 2 Phenylpyridine and Its Derivatives

Direct Synthesis Approaches to 3-Amino-2-phenylpyridine

The direct construction of the this compound scaffold primarily involves the creation of a carbon-carbon bond between a pyridine (B92270) ring and a phenyl group.

Phenyllithium-Mediated Transformations of 3-Aminopyridine (B143674)

A significant method for the synthesis of this compound is the reaction of 3-Aminopyridine with phenyllithium (B1222949). researchgate.netcdnsciencepub.comcdnsciencepub.com This organometallic reaction facilitates the direct phenylation of the pyridine ring. Research has demonstrated that the reaction proceeds with high regioselectivity, exclusively yielding this compound. researchgate.netcdnsciencepub.com In this transformation, the phenyl group is directed specifically to the 2-position of the pyridine ring, and the formation of the 2,5-isomer has not been detected. researchgate.netcdnsciencepub.com An explanation for this unique orientation has been proposed, suggesting that the addition of phenyllithium to 3-substituted pyridines preferentially occurs at the 2-position. researchgate.netcdnsciencepub.com

The structure of the resulting this compound has been unambiguously confirmed through comparison with authentic samples prepared via other synthetic routes. cdnsciencepub.com The first definitive synthesis of δ-carboline, for instance, utilized this compound as a starting material, which itself was prepared through the phenyllithium reaction. researchgate.netresearchgate.net

| Reactant | Reagent | Product | Yield | Key Findings | Reference |

|---|---|---|---|---|---|

| 3-Aminopyridine | Phenyllithium (3-molar excess) | This compound | 24.5% | Reaction gives the 2-phenyl isomer exclusively; no 2,5-isomer is detected. | researchgate.netcdnsciencepub.comcdnsciencepub.com |

Stereoselective Synthesis Strategies for Enantiomeric Purity

The parent molecule, this compound, is achiral and therefore its direct synthesis does not involve stereoselective considerations. However, the concept of stereoselectivity becomes critical in the synthesis of its derivatives, particularly when the aromatic pyridine ring is reduced to a chiral piperidine (B6355638) ring. The reduction of this compound leads to the formation of 2-phenylpiperidin-3-amine, which contains two stereocenters.

Hydrogenation of this compound using palladium catalysts has been shown to produce racemic cis-2-phenylpiperidin-3-amine. This indicates that while the reaction can be diastereoselective (favoring the cis isomer), it is not enantioselective without the use of a chiral catalyst or auxiliary. Modern catalytic methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine derivatives with arylboronic acids, represent a powerful strategy for accessing enantioenriched 3-substituted piperidines, highlighting the potential for developing enantioselective routes to derivatives of this compound. acs.org The development of such stereoselective methods is crucial for applications where a single enantiomer of a chiral derivative is required.

Functionalization and Derivatization Strategies

Further chemical transformations of this compound, particularly through reduction, yield saturated heterocyclic derivatives with significant synthetic potential.

Reductive Processes on this compound

The reduction of the pyridine ring in this compound to a piperidine ring is a key derivatization strategy, yielding racemic 3-amino-2-phenylpiperidine. google.com This transformation can be achieved through both catalytic hydrogenation and chemical reduction methods.

Catalytic hydrogenation is a widely used method for the reduction of pyridine rings. google.com The process typically involves the use of hydrogen gas in the presence of a heterogeneous metal catalyst. google.comasianpubs.org For the reduction of this compound, various metal catalysts are effective, including palladium, platinum, nickel, and rhodium. google.comasianpubs.org

Hydrogenation of this compound over a palladium catalyst specifically yields cis-2-phenylpiperidin-3-amine. The hydrogenation of substituted pyridines is often carried out under acidic conditions to enhance the selective reduction of the heterocyclic ring. asianpubs.org The reaction is generally performed at pressures ranging from approximately 1.5 to 4 atmospheres. google.com

Alternative to catalytic hydrogenation, chemical reducing agents can be employed to convert this compound to 3-amino-2-phenylpiperidine. google.com One established method involves the use of sodium metal in a boiling alcohol solvent, such as butanol. google.com This reaction is typically conducted at temperatures ranging from ambient to the reflux temperature of the alcohol, often around 120°C. google.com

Another powerful reducing system for this transformation is a combination of lithium aluminum hydride (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃). google.com This reagent combination is known for its ability to reduce a wide range of functional groups, including aromatic heterocyclic rings.

| Starting Material | Method | Reagents/Catalyst | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| This compound | Catalytic Hydrogenation | H₂, Palladium (Pd) catalyst | 2-Phenylpiperidin-3-amine | Racemic, cis | google.com |

| This compound | Catalytic Hydrogenation | H₂, Platinum (Pt), Nickel (Ni), Rhodium (Rh) | 3-Amino-2-phenylpiperidine | Racemic | google.comasianpubs.org |

| This compound | Chemical Reduction | Sodium (Na) in Butanol | 3-Amino-2-phenylpiperidine | Racemic | google.com |

| This compound | Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) / Aluminum Trichloride (AlCl₃) | 3-Amino-2-phenylpiperidine | Racemic | google.com |

Electrochemical Reduction Techniques

Electrochemical reduction presents a mild and selective method for the synthesis of this compound from its corresponding nitro precursor, 3-nitro-2-phenylpyridine. This technique avoids the use of harsh chemical reducing agents. The reduction can be accomplished through electrolytic processes, offering an alternative to traditional methods like catalytic hydrogenation. google.com For instance, the deoxygenation of heteroaromatic N-oxides, a related transformation, can be efficiently carried out electrochemically under mild conditions, demonstrating the utility of this approach for a range of nitrogen-containing heterocycles. researchgate.netresearchgate.net

Amination Reactions

Direct amination strategies provide a direct route to introduce an amino group onto the pyridine ring. One such method involves the reaction of 2-phenylpyridine (B120327) with an aminating agent. For example, transition metal catalysts, such as those based on iridium or rhodium, can facilitate the regioselective amination of 2-phenylpyridine. core.ac.uk A notable example utilizes an iridium complex with a phenanthroline ligand to aminate 2-phenylpyridine with hydroxylamine-O-sulfonic acid, achieving good yields. Another approach involves a copper-triflate-mediated amination of 2-phenylpyridine derivatives using diphthalimide-iodane. core.ac.uk Mechanistic studies suggest that this reaction may proceed through a single electron transfer pathway. core.ac.uk Furthermore, photochemical methods have been developed for the C3-amination of pyridines, which proceed via Zincke imine intermediates. researchgate.net

Cyclization and Annulation Reactions Involving the Amino and Pyridine Moieties

The inherent reactivity of the amino and pyridine functionalities in this compound allows for their participation in cyclization and annulation reactions to construct more complex heterocyclic systems. For instance, this compound serves as a key starting material in the unambiguous synthesis of δ-carboline. researchgate.netresearchgate.net This is achieved by converting the amino group to an azide, followed by thermal cyclization. researchgate.netresearchgate.net

Furthermore, the pyridine nitrogen can participate in annulation reactions. For example, Rh(III)-catalyzed reactions of 2-aryl-3-cyanopyridines with α-diazo carbonyl compounds can lead to the formation of naphthoquinolizinones through a double C(sp²)–H bond carbenoid insertion and annulation. acs.org The reaction of pyridinium (B92312) 1,4-zwitterions with various partners can also lead to a range of fused heterocyclic systems through formal (3+2), (5+2), and (3+3) cyclization reactions. mdpi.com These methods highlight the versatility of the pyridine scaffold in constructing diverse molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-type) for Structural Diversification

Cross-coupling reactions are indispensable tools for the structural diversification of the this compound core.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. It is frequently used to synthesize arylpyridines by coupling a halopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst. acs.orgmdpi.comlibretexts.org For instance, 3-amino-4-phenylpyridine (B131099) derivatives can be prepared by coupling 4-iodo-3-pivaloylaminopyridines with suitable phenylboronic acids. rsc.org The reaction conditions, including the choice of ligand and solvent, are crucial for achieving high yields. mdpi.com Palladium on charcoal (Pd/C) can also be used as a heterogeneous catalyst, often requiring a phosphine (B1218219) ligand for efficient coupling of halopyridines. acs.org

| Halopyridine Substrate | Boronic Acid | Catalyst System | Solvent | Product | Reference |

| 2,3-dichloro-5-trifluoromethylpyridine | 4-hydroxyphenylboronic acid | Not specified | Not specified | 2-(4-hydroxyphenyl)-3-chloro-5-trifluoromethylpyridine | mdpi.com |

| 4-iodo-3-pivaloylaminopyridine | Phenylboronic acid | Not specified | Not specified | 3-Pivaloylamino-4-phenylpyridine | rsc.org |

| 2- or 3-halopyridines | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | DMF/H₂O | 2- or 3-phenylpyridine | mdpi.com |

Ullmann-type coupling reactions are primarily used for the formation of carbon-nitrogen and carbon-oxygen bonds. organic-chemistry.org While the classic Ullmann reaction involves copper-catalyzed homocoupling of aryl halides, modern variations allow for the coupling of aryl halides with amines (N-arylation). organic-chemistry.orgresearchgate.net These reactions can be used to introduce various substituents onto the pyridine or phenyl ring of this compound, further diversifying its structure. For example, N-aryl-2-aminopyridines can be prepared by the coupling of anilines with 2-bromopyridines. rsc.org Ligand-free Ullmann-type C-N bond coupling has been achieved using DMSO as both a solvent and a ligand. rsc.org

Reductive Amination for Complex Derivative Formation

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, providing a controlled way to synthesize more complex derivatives of this compound. masterorganicchemistry.com This two-step process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.commdpi.com

This method is particularly useful for introducing substituents onto the amino group of this compound. The reaction of this compound with an appropriate aldehyde or ketone, in the presence of a reducing agent, can yield N-substituted derivatives. google.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium borohydride (B1222165) (NaBH₄). google.commasterorganicchemistry.com The choice of reducing agent is critical, as some, like NaBH₃CN, can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

For instance, the reaction of this compound with an aldehyde (R-CHO) in the presence of a reducing agent like sodium cyanoborohydride would yield the corresponding N-alkylated derivative, 3-(alkylamino)-2-phenylpyridine. google.com This strategy allows for the introduction of a wide variety of alkyl and arylalkyl groups, significantly expanding the library of accessible derivatives for further investigation. While direct reductive amination of this compound itself is a viable strategy, related systems, such as 3-amino-4-halopyridines, can sometimes prove challenging under standard conditions, necessitating the development of modified protocols. nih.gov

| Amine Substrate | Carbonyl Compound | Reducing Agent | Product Type | Reference |

| Primary/Secondary Amine | Aldehyde/Ketone | NaBH₃CN | Substituted Amine | masterorganicchemistry.com |

| Primary/Secondary Amine | Aldehyde/Ketone | NaBH(OAc)₃ | Substituted Amine | masterorganicchemistry.com |

| This compound | Aldehyde (R-CHO) | Sodium Cyanoborohydride | N-Alkyl-3-amino-2-phenylpyridine | google.com |

Novel Synthetic Routes and Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly and efficient synthetic routes to pyridine derivatives, including this compound. colab.ws These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. semanticscholar.org

One-pot multicomponent reactions are a prime example of green synthetic strategies. These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing purification steps and solvent usage. For example, a one-pot, three-component condensation of an aldehyde, malononitrile, and a thiol can produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines under ambient temperature with a diethylamine (B46881) catalyst, qualifying as a green synthesis protocol. semanticscholar.org Another approach involves a solvent-free, three-component reaction of an aromatic aldehyde, an amine, and a phenol (B47542) to produce aminoalkyl phenol derivatives. nih.gov

The use of less toxic solvents and catalysts is another key aspect of green chemistry. Reactions performed in water or under solvent-free conditions are highly desirable. nih.gov For instance, "on water" promoted Ullmann-type C-N bond forming reactions have been developed for the synthesis of carbazole (B46965) alkaloids. organic-chemistry.org

Furthermore, the development of novel catalytic systems that are more efficient and recyclable contributes to greener synthetic methods. While not specific to this compound, the broader trends in pyridine synthesis point towards the increasing adoption of these sustainable practices. organic-chemistry.org

Reactivity and Mechanistic Investigations of 3 Amino 2 Phenylpyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) and Amino Moieties

The chemical behavior of 3-amino-2-phenylpyridine is dictated by the interplay of its constituent functional groups: the pyridine ring and the amino group. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This effect renders the ring partially positive and less susceptible to attack by electrophiles. uomustansiriyah.edu.iq The acidic conditions often required for such reactions further deactivate the ring by protonating the nitrogen, forming a pyridinium (B92312) ion which is even more resistant to electrophilic attack. uomustansiriyah.edu.iq When substitution does occur, it is directed primarily to the C-3 position. uomustansiriyah.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it prone to nucleophilic aromatic substitution, where a nucleophile displaces a group, such as a hydride or halide ion, from the ring. uomustansiriyah.edu.iq The presence of the amino group at the 3-position and the phenyl group at the 2-position significantly influences this reactivity. The amino group, being an electron-donating group, can enhance the reactivity of the pyridine ring towards certain reactions and can itself participate in various chemical transformations. cymitquimica.comchemimpex.com Its ability to engage in hydrogen bonding also affects its interactions and reactivity. cymitquimica.com

The reaction of 3-aminopyridine (B143674) with phenyllithium (B1222949), a strong nucleophile, exclusively yields this compound, demonstrating the directing effect of the amino group to the 2-position. cdnsciencepub.comcdnsciencepub.com This specific orientation is noteworthy as no 2,5-isomer is detected. cdnsciencepub.comcdnsciencepub.com This outcome is attributed to the coordination of the lithium atom with the amino group, which orients the phenyl group for attack at the adjacent C-2 position. cdnsciencepub.com

Reaction Mechanisms of Derivatization

Diazotization and Subsequent Transformations

The amino group of this compound can undergo diazotization, a reaction that converts the primary aromatic amine into a diazonium salt. This transformation is a versatile tool in organic synthesis, allowing for the introduction of a wide range of functional groups. The process typically involves treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. cdnsciencepub.comcdnsciencepub.com

For instance, this compound can be diazotized in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite. cdnsciencepub.com This reaction leads to the formation of a diazonium salt intermediate which can then be transformed into other derivatives. cdnsciencepub.com A significant application of this diazotization reaction is in the synthesis of δ-carboline, where the initially formed diazonium salt is converted to an azide, which then undergoes thermal cyclization. researchgate.netresearchgate.net

It is important to note that the stability and reactivity of pyridinediazonium salts can differ significantly from their benzenediazonium (B1195382) counterparts due to the electronic effects of the ring nitrogen. google.com Anhydrous diazotization methods have been developed for 3-aminopyridines to generate diazonium salt intermediates that can subsequently react with alcohols to produce 2,3-disubstituted pyridine compounds. google.com

Role of the Amino Group in Enhancing Reactivity and Selectivity

A key example of the amino group's directing influence is the exclusive formation of this compound when 3-aminopyridine is reacted with phenyllithium. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves the coordination of the lithium atom of the organometallic reagent with the lone pair of electrons on the amino group's nitrogen atom. This coordination brings the phenyl group into close proximity to the C-2 position of the pyridine ring, facilitating a selective nucleophilic attack at this position. cdnsciencepub.com This coordination-assisted mechanism overrides the typical substitution patterns that might be expected based solely on the electronic properties of the pyridine ring.

Furthermore, the amino group's acidity and basicity are influenced by the aza group in the pyridine ring, which in turn affects its reactivity in various chemical environments. cdnsciencepub.comresearchgate.net The acid-strengthening effect of the aza group appears to be primarily inductive. cdnsciencepub.comresearchgate.net

Mechanisms of Coupling and Substitution Reactions

This compound and its derivatives are valuable substrates in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.comresearchgate.net The pyridine nitrogen and the amino group can act as directing groups, facilitating the activation of C-H bonds and enabling regioselective functionalization. rsc.org

One of the most prominent coupling reactions for synthesizing the this compound scaffold is the Suzuki-Miyaura cross-coupling. This reaction typically involves the coupling of a halopyridinamine with phenylboronic acid using a palladium catalyst. The generally accepted mechanism involves the oxidative addition of the halopyridinamine to a Pd(0) species, followed by transmetalation with the phenylboronic acid and subsequent reductive elimination to yield the this compound product.

The amino group can also participate directly in substitution reactions. For example, N-aryl-2-aminopyridines, which can be prepared from the coupling of anilines with 2-bromopyridines, are used extensively in C-H activation reactions. rsc.org The pyridyl group acts as a directing group, allowing for the formation of stable metal complexes that lead to cyclization and functionalization. researchgate.netrsc.org Various transition metals, including palladium, rhodium, and iridium, have been employed in these transformations. researchgate.netrsc.org

Coordination Chemistry and Ligand Properties

This compound as a Ligand in Metal Complexes

This compound possesses multiple coordination sites—the pyridine nitrogen and the amino group—making it a versatile ligand in coordination chemistry. cymitquimica.comgalchimia.com The ability of the amino group to participate in hydrogen bonding further influences its interaction with metal centers and other ligands. cymitquimica.com

The compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This chelation is a common feature in the coordination chemistry of aminopyridine derivatives. rsc.org

Derivatives of 2-phenylpyridine (B120327) are widely used as cyclometalating ligands in the synthesis of iridium(III) complexes. mdpi.com In these complexes, the 2-phenylpyridine ligand loses a proton and coordinates to the iridium center through both a carbon atom of the phenyl ring and the nitrogen atom of the pyridine ring, forming a C^N cyclometalated ligand. mdpi.com While direct studies on this compound as a cyclometalating ligand are less common, the principles apply. The presence of the amino group would be expected to modify the electronic properties and, consequently, the photophysical and electrochemical properties of the resulting metal complexes. For instance, iridium(III) complexes containing amino-functionalized 2-phenylpyridine ligands have been shown to exhibit pH-dependent emission properties, where the protonation state of the amino group influences the color of the emitted light. acs.orgnih.gov

The coordination of this compound and related ligands to various metal centers, including ruthenium, rhodium, and iridium, has been explored, leading to the formation of mononuclear, dinuclear, and polynuclear complexes with interesting structural and electronic properties. rsc.orgresearchgate.net

Photochemical Reactivity of Related Metal Complexes

Metal complexes of 2-phenylpyridine and its derivatives are well-known for their rich photochemical and photophysical properties. osti.govnih.gov Iridium(III) and platinum(II) complexes, in particular, have been extensively studied for their applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and as photosensitizers. nih.govacs.orgpsu.edu

The photochemical reactivity of these complexes is governed by the nature of their excited states. Upon absorption of light, these complexes are promoted to an excited state, which can have significant metal-to-ligand charge transfer (MLCT) character. osti.govpsu.edu This means that an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. This excited state can then undergo a variety of processes:

Luminescence: The excited state can decay back to the ground state by emitting light (phosphorescence), a property exploited in OLEDs. psu.edu

Electron Transfer: The excited state can act as a potent oxidant or reductant. For example, iridium(III) complexes of 2-phenylpyridine have been used as powerful reducing agents in their excited state, capable of reducing substrates with high reduction potentials. osti.gov This forms the basis of their use in photoredox catalysis.

Energy Transfer: The excited state can transfer its energy to another molecule, such as molecular oxygen to generate singlet oxygen (¹O₂), a reactive oxygen species used in photodynamic therapy and organic synthesis. acs.org

The introduction of an amino group at the 3-position of the 2-phenylpyridine ligand, as in this compound, is expected to influence the electronic properties of the resulting metal complexes. The amino group is an electron-donating group, which can raise the energy of the highest occupied molecular orbital (HOMO) of the complex. This can lead to a red-shift in the absorption and emission spectra and can modulate the redox potentials of the complex, thereby tuning its photochemical reactivity. acs.org

Table 2: Photochemical Properties of Related Metal Complexes

| Complex Type | Key Photochemical Property | Potential Application |

| Ir(III) complexes of 2-phenylpyridine | Strong luminescence, potent excited-state reductants | OLEDs, Photoredox catalysis |

| Pt(II) complexes of 2-phenylpyridine | Phosphorescence, photosensitization | OLEDs, Photodynamic therapy |

| Ru(II) complexes of 2-aminopyridines | Formation of hydrido trinuclear clusters | Catalysis |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound can be systematically modified by introducing substituents on the pyridine ring, the phenyl ring, or the amino group. These modifications can have a profound impact on the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

The introduction of electron-donating or electron-withdrawing groups on the phenyl or pyridine rings can alter the electron density at the reaction centers. For instance, electron-donating groups on the phenyl ring would be expected to increase the electron density of the C-H bonds, potentially facilitating electrophilic C-H activation. Conversely, electron-withdrawing groups could make the C-H bonds less susceptible to activation.

Modification of the amino group, for example, by N-alkylation or N-arylation, can influence its coordinating ability and steric hindrance around the nitrogen atom. A bulkier substituent on the amino group might hinder its coordination to a metal center, thereby affecting the efficiency of chelation-assisted reactions.

In the context of its use as a ligand in metal complexes, the electronic nature of substituents on the this compound framework can tune the photophysical properties of the resulting complexes. For example, extending the π-conjugation of the ligand system by introducing aromatic substituents could lead to a further red-shift in the emission of the corresponding metal complexes. The structure-activity relationship of related aminopyridine derivatives has been explored in the development of kinase inhibitors, where the substitution pattern dictates the binding affinity and selectivity. acs.org While focused on a different application, these studies underscore the principle that small structural changes can lead to significant differences in molecular interactions and reactivity.

Table 3: Predicted Effects of Substituents on the Reactivity of this compound

| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity |

| Phenyl ring | Electron-donating | May facilitate electrophilic C-H activation |

| Phenyl ring | Electron-withdrawing | May hinder electrophilic C-H activation |

| Pyridine ring | Electron-donating | Increases basicity of pyridine nitrogen, may enhance coordination |

| Pyridine ring | Electron-withdrawing | Decreases basicity of pyridine nitrogen, may weaken coordination |

| Amino group | Bulky alkyl/aryl groups | May sterically hinder coordination and chelation |

Applications of 3 Amino 2 Phenylpyridine in Advanced Chemical Research

Medicinal Chemistry and Pharmaceutical Development

The inherent chemical properties of 3-Amino-2-phenylpyridine make it a molecule of considerable interest to medicinal chemists. The presence of the reactive amino group allows for a wide variety of chemical modifications, enabling the creation of large libraries of derivative compounds for biological screening.

Role as a Key Intermediate in Bioactive Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of a multitude of bioactive molecules. Its utility stems from the ability of the amino group to participate in various chemical reactions, such as amide bond formation, alkylation, and the construction of more complex heterocyclic systems. This reactivity has been harnessed to produce compounds with potential therapeutic applications. For instance, 2-amino-3-cyanopyridine (B104079) derivatives, which share the aminopyridine core, are recognized as key intermediates in the preparation of various complex heterocyclic compounds with demonstrated biological activities.

Scaffold Design for Novel Therapeutic Agents

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The thieno[2,3-b]pyridine (B153569) scaffold, a derivative of the basic pyridine structure, is considered a valuable framework in drug design. While research on the this compound scaffold is ongoing, the broader class of aminopyridine derivatives has shown significant promise. For example, 3-aminopyridin-2(1H)-ones are of particular interest as they contain an amino acid amide fragment and can be used for the synthesis of peptidomimetics, which are compounds that mimic peptides but with improved stability and bioavailability.

Development of Anti-Cancer Agents from this compound Derivatives

A significant area of research has been the development of anti-cancer agents derived from aminopyridine structures. Various derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines. The proposed mechanism of action for these compounds involves the inhibition of phosphoinositide phospholipase C (PI-PLC), a key enzyme in cellular signaling pathways.

Furthermore, platinum(II) complexes incorporating 2-phenylpyridine (B120327) derivatives have been synthesized and evaluated for their anticancer properties. One such complex displayed high cytotoxicity against human gastric cancer cell lines. The table below summarizes the in vitro anticancer activity of selected pyridine derivatives.

| Derivative Type | Cancer Cell Line | IC50 (µM) |

| Platinum(II) complex with 2-phenylpyridine derivative | BGC823 (human gastric cancer) | 13.036 - 26.594 |

| Platinum(II) complex with 2-phenylpyridine derivative | MGC803 (human gastric cancer) | 13.036 - 26.594 |

| 3-aminoimidazole[1,2-α]pyridine derivative (Compound 12) | HT-29 (human colorectal cancer) | 4.15 ± 2.93 |

| 3-aminoimidazole[1,2-α]pyridine derivative (Compound 14) | B16F10 (murine melanoma) | 21.75 ± 0.81 |

Anti-Inflammatory Properties of Derivatives

The search for novel anti-inflammatory agents has led to the investigation of various heterocyclic compounds, including derivatives of aminopyridines. A notable example is a novel 3-amino-6-phenyl-pyridazine derivative, which has demonstrated significant antineuroinflammatory activity. This compound was found to selectively block the production of pro-inflammatory mediators such as interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glial cells. This selective inhibition is a desirable characteristic for an anti-inflammatory drug, as it may reduce the potential for side effects associated with broader-acting agents. The anti-inflammatory effects of this derivative are attributed to its ability to suppress glial activation, a key process in the inflammatory response within the central nervous system.

Research into Neurological Disorder Treatments and Receptor Interactions

Derivatives of this compound are being explored for their potential in treating neurological disorders through their interaction with various receptors and enzymes in the central nervous system. For instance, derivatives of 3-amino-2-methylpyridine (B1201488) have been identified as ligands for the BAZ2B bromodomain, a protein component that plays a role in chromatin regulation and has been implicated in neurological processes.

In the context of epilepsy research, amino-3,5-dicyanopyridine and thieno[2,3-b]pyridine derivatives have been investigated as potential ligands for adenosine (B11128) A1 receptors. One thieno[2,3-b]pyridine derivative, compound 7c, displayed a good binding affinity to the rat A1 adenosine receptor with a Ki value of 61.9 nM. This finding suggests that this class of compounds could be a starting point for the development of novel treatments for seizure disorders.

Interestingly, a study on 2-phenylpyridine and 3-phenylpyridine, which are structurally related to the core of this compound, concluded that these compounds are unlikely to be the cause of idiopathic Parkinson's disease. This research involved administering these compounds to mice and observing no reduction in dopamine (B1211576) levels, a key indicator of Parkinson's-like neurotoxicity.

Modulators of Biological Transporters (e.g., Monoamine Transporters)

Monoamine transporters, which include transporters for dopamine, norepinephrine, and serotonin, are critical targets for the treatment of various neuropsychiatric and neurodegenerative disorders. Research into compounds that can modulate the activity of these transporters is a very active area of pharmaceutical development.

A series of 3-amino-2-phenylpropene derivatives, which share the "3-amino-2-phenyl" structural motif with this compound, have been characterized as novel competitive inhibitors of the bovine vesicular monoamine transporter (bVMAT). These compounds were found to have Ki values in the micromolar range. Structure-activity relationship studies revealed that the presence of hydroxyl groups on the phenyl ring enhanced the inhibitory potency, while methyl or methoxy (B1213986) groups decreased it. This research provides valuable insights into the structural requirements for VMAT inhibition and suggests that derivatives of this compound could be promising candidates for development as modulators of monoamine transporters.

| Compound Class | Transporter Target | Activity |

| 3-amino-2-phenylpropene derivatives | Vesicular Monoamine Transporter (VMAT) | Competitive inhibitors (Ki in µM range) |

Antiradical, Neurotropic, Antidiabetic, Hemorheological, and Cytoprotective Activities of Related Derivatives

Derivatives of this compound have been the subject of extensive research, revealing their potential in several therapeutic areas.

Antiradical Activity: Certain derivatives of 3-aminopyridin-2(1H)-one have demonstrated notable antiradical properties. In one study, novel compounds showed significant activity against DPPH and ABTS radicals preprints.org. The investigation into the antiradical activity of various heterocyclic compounds is an active area of research, with studies quantifying this potential through measures like IC50 values in DPPH radical scavenging assays researchgate.net.

Neurotropic Activity: The neurotropic potential of aminopyridine derivatives has been well-documented. For instance, derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-one have exhibited higher potential neurotropic activity than comparator drugs like Mexidol and Amitriptyline researchgate.net. Research into fused heterocyclic systems containing pyridine rings has also pointed to their neurotropic properties, including anticonvulsant, sedative, and anxiolytic effects mdpi.commdpi.com. These effects are often evaluated using models such as the "open field" and "elevated plus maze" tests mdpi.com.

Antidiabetic Activity: The quest for novel antidiabetic agents has led to the exploration of various pyridine derivatives. Although specific data on this compound derivatives is limited in the provided search results, the broader class of pyridine-containing compounds has shown promise.

Hemorheological Activity: The influence of pyridine derivatives on blood viscosity has been investigated. A study on new 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives demonstrated hemorheological activity comparable to the reference drug pentoxifylline (B538998) in an in vitro model of increased blood viscosity researchgate.net. This suggests a potential role for such compounds in conditions associated with impaired blood flow.

Cytoprotective Activities: Several studies have highlighted the cytoprotective effects of 3-aminopyridin-2(1H)-one derivatives. These compounds have been shown to enhance cell survival in various in vitro models, including the MTT assay using NIH/3T3 fibroblast cells nih.govnih.gov. The cytoprotective potential of these derivatives is considered indicative of potential senolytic activity nih.gov. Research has demonstrated that these compounds can counteract the natural decline in cell viability over time nih.gov.

Table 1: Bioactivities of Selected Pyridine Derivatives

| Derivative Class | Biological Activity | Key Findings |

|---|---|---|

| 3-(Arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones | Antiradical | Showed activity against DPPH and ABTS radicals preprints.org. |

| 3-(Arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-one | Neurotropic | Exhibited higher potential neurotropic activity than comparator drugs researchgate.net. |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Hemorheological | Demonstrated activity at the level of the reference drug pentoxifylline researchgate.net. |

| 4-Aryl-3-aminopyridin-2(1H)-one derivatives | Cytoprotective | Exhibited significant cytoprotective effects, enhancing cell survival in MTT assays nih.govnih.gov. |

Cholinesterase Inhibition Studies with Related Pyridine Derivatives

Pyridine-based compounds have been extensively investigated as potential inhibitors of cholinesterases, enzymes crucial in the pathogenesis of Alzheimer's disease. A variety of pyridine derivatives, including those with carbamic or amidic functionalities, have been designed and synthesized to target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In one study, a series of pyridine derivatives with a carbamic function were synthesized, with one carbamate (B1207046) emerging as a highly potent human AChE inhibitor with an IC50 value of 0.153 µM. Another carbamate from the same series was identified as the most potent inhibitor of human BChE, with an IC50 of 0.828 µM researchgate.net. Kinetic studies of these inhibitors often reveal a mixed inhibition mechanism, indicating interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme researchgate.net.

Further research into new pyrimidine (B1678525) and pyridine derivatives has identified compounds with significant inhibitory potency. For instance, certain pyrimidine amine derivatives were found to be more potent against Electrophorus electricus AChE (EeAChE) than their pyridine counterparts, with Ki values in the nanomolar range acs.org. Conversely, pyridine amine derivatives generally showed greater potency against equine BChE (eqBChE) acs.org. The inhibition mechanism for most of these compounds was determined to be of a mixed type acs.org.

Table 2: Cholinesterase Inhibitory Activity of Selected Pyridine Derivatives

| Derivative | Target Enzyme | Inhibition (IC50 / Ki) | Mechanism of Inhibition |

|---|---|---|---|

| Pyridine carbamate 8 | human AChE | IC50 = 0.153 µM researchgate.net | Mixed researchgate.net |

| Pyridine carbamate 11 | human BChE | IC50 = 0.828 µM researchgate.net | Not Specified |

| Pyrimidine amine 9 | EeAChE | Ki = 312 nM acs.org | Mixed acs.org |

| Pyrimidine amine 13 | EeAChE | Ki = 426 nM acs.org | Mixed acs.org |

| Pyrimidine derivative 22 | eqBChE | Ki = 99 nM acs.org | Mixed acs.org |

| Pyridine amide 14 | eqBChE | Ki = 0.621 µM mdpi.com | Competitive mdpi.com |

Investigating Neuroprotective Profiles of Derivatives

The neuroprotective properties of aminopyridine derivatives, particularly 4-aminopyridine (B3432731) (4-AP), have been a significant area of research. These compounds have shown promise in models of various neurological disorders.

In vitro studies have demonstrated the neuroprotective effects of 4-AP in various models. For example, in motor neurons derived from induced pluripotent stem cells of amyotrophic lateral sclerosis (ALS) patients, 4-AP treatment restored ion-channel imbalances, increased neuronal activity, and reduced endoplasmic reticulum stress and caspase activation nih.govnih.gov. Furthermore, 4-AP has been shown to reduce the release of proinflammatory mediators from microglia and protect cultured neurons from microglial-induced toxicity nih.gov. A derivative of 4-AP was also reported to reduce α-synuclein accumulation and inflammation in an in vitro model of Parkinson's disease nih.gov.

In vivo studies have further substantiated the neuroprotective potential of 4-AP. In an animal model of Alzheimer's disease, daily administration of 4-AP suppressed microglial activation and provided neuroprotection nih.gov. Newly synthesized derivatives of 4-AP have been shown to reverse the effects of cuprizone-induced demyelination in mice, a model for multiple sclerosis nih.gov. These derivatives also demonstrated improvements in memory processes in behavioral tests nih.gov. Peptide derivatives of 4-AP have been designed to reduce its toxicity while retaining anti-inflammatory effects, showing promise in models of neuroinflammation researchgate.netbas.bg.

The mechanism underlying the neuroprotective effects of 4-AP and its derivatives is thought to involve the blockade of voltage-gated potassium (Kv) channels, which enhances neuronal activity and conduction along demyelinated axons nih.gov.

Materials Science and Functional Materials

The unique chemical structure of this compound makes it a valuable building block in the field of materials science for the creation of functional materials with tailored properties.

Integration into Polymers and Coatings for Enhanced Properties

The incorporation of pyridine-containing moieties, such as this compound, into polymer backbones can significantly enhance their thermal and mechanical properties chemimpex.com. The aromatic and heterocyclic nature of these units contributes to the rigidity and stability of the resulting polymers. For instance, polyimides derived from diamines containing pyridine units are known for their high thermal stability mdpi.com. The introduction of such structures can lead to polymers with improved tensile strength and modulus of elasticity researchgate.net. The specific properties of these polymers can be tuned by altering the chemical structure of the pyridine-containing monomer and the other co-monomers used in the polymerization process.

Development of Materials with Specific Electronic and Optical Properties

This compound and its derivatives are utilized in the development of advanced materials with specific electronic and optical properties chemimpex.com. The pyridine ring, with its electron-deficient nature, can influence the electronic characteristics of a material. When incorporated into conjugated polymer systems, these units can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's optical and electronic properties. This makes them suitable for applications in organic electronics.

Application in Luminescent Materials and Light-Emitting Devices via Metal Complexes

Metal complexes of 2-phenylpyridine and its derivatives are widely used in the development of luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). These complexes, especially those of iridium(III) and platinum(II), are known for their high phosphorescence quantum yields.

The photophysical properties of these complexes, such as their emission color and quantum yield, can be finely tuned by modifying the substituents on the 2-phenylpyridine ligand nih.govacs.org. For example, introducing electron-withdrawing or electron-donating groups can alter the energy of the emissive triplet state, leading to a shift in the emission wavelength acs.org.

These luminescent metal complexes serve as dopants in the emissive layer of OLEDs. The performance of these devices is highly dependent on the properties of the metal complex used. For instance, green phosphorescent OLEDs utilizing tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)3) have achieved high external quantum efficiencies (EQEs) of up to 24% nih.gov. Similarly, platinum(II) complexes with substituted phenylpyridines have been used to create efficient OLEDs with emissions ranging from blue-green to red nih.govrsc.org.

Table 3: Performance of OLEDs with 2-Phenylpyridine-based Metal Complexes

| Metal Complex Emitter | Emission Color | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|

| Ir(ppy)3 | Green | Not specified | Not specified | ~24% nih.gov |

| Pt(II) complex with 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline | Blue-green to Yellow-green | 4.88 nih.gov | 4.65 nih.gov | Not specified |

| Pt(II) complex with phenylisoquinoline | Red | 4.71 nih.gov | 5.12 nih.gov | Not specified |

| Pt(II) complex (Pt-DPT) | Orange | 44.66 rsc.org | Not specified | 16.94% rsc.org |

Role as a Building Block for Complex Material Synthesis

This compound serves as a versatile building block in the field of material science for the synthesis of complex materials with enhanced properties. vot.pl Its incorporation into polymers and coatings has been shown to improve thermal stability and mechanical strength. chemimpex.com The presence of the amino group provides a reactive site for polymerization and functionalization, allowing for the creation of advanced materials with specific electronic or optical properties. chemimpex.com

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a coordinating pyridine nitrogen, makes it an attractive candidate for the construction of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The specific geometry and electronic properties of this compound can be exploited to design MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Table 1: Applications of this compound in Material Synthesis

| Application Area | Resulting Material | Key Properties |

|---|---|---|

| Polymers | Functionalized Polymers | Enhanced thermal stability, specific electronic and optical properties. chemimpex.com |

| Coatings | Advanced Coatings | Improved mechanical strength. chemimpex.com |

Catalysis

The application of this compound and its derivatives in catalysis is a burgeoning area of research, with significant potential in designing efficient and selective catalytic processes.

Ligand Design for Transition Metal Catalysis

The pyridine and amino moieties of this compound make it an excellent scaffold for the design of ligands for transition metal catalysis. Aminopyridinato ligands are noted for their versatility in coordinating with early transition metals, offering flexibility in their binding modes and allowing for the fine-tuning of the electronic and steric environment around the metal center. vot.pl Phenylpyridine derivatives, in general, are effective ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.net The coordination of the pyridine nitrogen to the metal center is often a crucial step for efficient catalysis. researchgate.net The amino group in the 3-position can be further functionalized to create bidentate or polydentate ligands, enhancing the stability and modulating the reactivity of the resulting metal complexes.

Application in C-H Functionalization Reactions

The pyridine ring in 2-phenylpyridine derivatives serves as an effective directing group in C-H functionalization reactions, a powerful strategy for the direct and atom-economical formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org The nitrogen atom of the pyridine ring coordinates to the transition metal catalyst, bringing it in close proximity to a specific C-H bond on the phenyl ring, thereby facilitating its activation. rsc.org

Research has demonstrated the use of N-aryl-2-aminopyridines in cyclization and functionalization reactions catalyzed by various transition metals, including palladium, rhodium, and iridium. rsc.org These reactions enable the construction of complex N-heterocycles from simple starting materials. rsc.org For instance, iron complexes have been shown to mediate the cleavage of C-H bonds in pyridines, highlighting the potential for using earth-abundant metals in these transformations. nih.gov The 3-amino group in this compound can influence the regioselectivity of C-H activation and can also be used as a handle for further synthetic modifications.

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization using Phenylpyridine Scaffolds

| Catalyst System | Substrate Type | Type of C-H Functionalization |

|---|---|---|

| Palladium(II) | N-aryl-2-aminopyridines | Annulation with alkynes to form indoles. rsc.org |

| Rhodium(III) | N-aryl-2-aminopyridines | C-H phosphorylation. rsc.org |

| Iridium(III) | Aniline derivatives | C-H amidation. rsc.org |

Investigation in Photocatalytic Systems

Phenylpyridine-based metal complexes, particularly those of iridium, are well-known for their luminescent properties and their application in photocatalysis. chemscene.comresearchgate.net Iridium(III) tris(2-phenylpyridine) is a prominent example of a photocatalyst used in a variety of light-driven chemical transformations. researchgate.netacs.org These complexes can absorb visible light to reach an excited state with potent oxidizing or reducing capabilities, enabling them to catalyze reactions that are otherwise difficult to achieve. The electronic properties of the phenylpyridine ligand can be tuned by introducing substituents, such as the amino group in this compound, to modify the photophysical and photocatalytic properties of the resulting metal complex. This allows for the rational design of photocatalysts with optimized performance for specific applications.

Agricultural Chemistry

The structural motifs present in this compound are also relevant in the field of agricultural chemistry for the development of new crop protection agents.

Formulation of Agrochemicals for Pest and Crop Management

This compound is identified as a compound that plays a role in the formulation of agrochemicals for pest control and crop protection. chemimpex.com While specific commercial products containing this exact molecule may not be widely documented, the broader class of aminopyridines has established applications in agriculture. For example, 4-aminopyridine is a known avicide and bird repellent. unl.educanada.causda.gov

Furthermore, research into 2-phenylpyridine derivatives has shown promise in the development of new insecticides. mdpi.com A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and demonstrated high insecticidal activity against pests such as Mythimna separata. mdpi.com The design of such agrochemicals often involves the combination of different functional groups to achieve high efficacy and selectivity. The this compound scaffold provides a platform for the synthesis of new derivatives with potential herbicidal, fungicidal, or insecticidal properties.

Insecticidal Activity of Related Pyridine Derivatives

The pyridine scaffold is a crucial component in the development of modern insecticides. Its derivatives are integral to neonicotinoids, a major class of insecticides known for their high efficacy and unique mode of action targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. Research into pyridine-containing compounds continues to yield novel candidates with significant insecticidal properties, addressing the challenge of rising resistance to conventional pesticides.

Various studies have demonstrated the potent insecticidal effects of a range of pyridine derivatives against several insect pests. For instance, a series of N-morpholinium and piperidinium (B107235) salts of substituted pyridines have been synthesized and tested against the cowpea aphid, Aphis craccivora. One particular compound, N-morpholinium 7,7-dimethyl-3-cyano-4-(4′-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate, exhibited insecticidal activity approximately four times greater than the commercial insecticide acetamiprid. Other tested compounds in this family also showed moderate to strong aphidicidal activities.

Further research into thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which are structurally related to this compound, has identified compounds with promising insecticidal activity against the cotton aphid, Aphis gossypii. Sublethal concentrations of some of these derivatives were found to have noticeable effects on the biological parameters of the aphids, including nymphal instar duration, generation time, and adult longevity.

The structural characteristics of these pyridine derivatives play a significant role in their insecticidal potency. Studies on structure-activity relationships have revealed that the presence and position of different substituents on the pyridine and associated rings can dramatically influence their effectiveness. For example, in a series of novel halogenated phenyl-substituted α-butenolide compounds, it was found that different halogen substituents on the benzene (B151609) ring and various aromatic substituents on the amino group had significant effects on insecticidal activity. This highlights the importance of continued structural optimization in the design of new and more effective pyridine-based insecticides.

Table 1: Insecticidal Activity of Selected Pyridine Derivatives

| Compound Class | Target Pest(s) | Key Findings |

|---|---|---|

| N-morpholinium and piperidinium salts of substituted pyridines | Aphis craccivora (cowpea aphid) | One derivative showed activity ~4-fold greater than acetamiprid. |

| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphis gossypii (cotton aphid) | Certain compounds demonstrated promising results, affecting the life cycle of the aphids. |

| Halogenated phenyl-substituted α-butenolides | Myzus persicae | The type and position of halogen substituents significantly impacted insecticidal activity. |

| Trifluoromethyl pyridine derivatives with a 1,3,4-oxadiazole (B1194373) moiety | Mythimna separata, Plutella xylostella | Some compounds showed higher activity against Plutella xylostella than the commercial insecticide chlorpyrifos. |

Analytical Chemistry

In the realm of analytical chemistry, this compound and its related structures serve as valuable tools for the detection and quantification of various analytes. chemimpex.com The inherent properties of the aminopyridine scaffold, such as its capacity for hydrogen bonding and its potential for fluorescence, make it a versatile platform for the development of sensitive and selective analytical methodologies. cymitquimica.com These compounds are employed in methods designed to ensure quality control and regulatory compliance across a number of industries. chemimpex.com

Derivatives of aminopyridine are particularly notable for their application as fluorescent probes and chemosensors. sciforum.netnih.gov The fluorescence of these compounds can be modulated by their interaction with specific analytes, leading to a measurable change in the fluorescence signal, a phenomenon that can be harnessed for detection and quantification. researchgate.net

For example, a Schiff base derivative of 3-aminopyridine (B143674), (E)-2-((pyridine-3-ylimino)methyl)phenol, has been developed as a chemosensor for the detection of copper (Cu(II)), aluminum (Al(III)), and iron (Fe(III)) ions. mdpi.com This sensor exhibits high selectivity, allowing for the detection of these metal ions at micromolar levels, which is below the safe limits for drinking water. mdpi.com The interaction of the sensor with the metal ions leads to a distinct colorimetric or fluorescent response, enabling their quantification. mdpi.com

Similarly, other 2-aminopyridine (B139424) derivatives have been shown to act as fluorescent "on-off" molecular switches for the selective detection of Fe(III) and mercury (Hg(II)) ions. researchgate.net The binding of these metal ions to the aminopyridine sensor results in a quenching of its fluorescence, providing a clear signal for their presence. researchgate.net The distinct absorption and fluorescence quenching behaviors allow for the differentiation between Fe(III) and Hg(II). researchgate.net

The development of these aminopyridine-based sensors is a growing area of research, with applications extending to biological and environmental analysis. sciforum.netmdpi.com The ability to tailor the structure of the aminopyridine scaffold allows for the design of sensors with high selectivity and sensitivity for a wide range of target molecules and ions. nih.gov

Table 2: Applications of Aminopyridine Derivatives in Analytical Detection

| Aminopyridine Derivative | Analyte(s) Detected | Methodology | Key Feature |

|---|---|---|---|

| (E)-2-((pyridine-3-ylimino)methyl)phenol | Cu(II), Al(III), Fe(III) | Colorimetric and Fluorometric | High selectivity for metal ions at micromolar concentrations. mdpi.com |

| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe(III), Hg(II) | Fluorescence Quenching | Acts as a fluorescent 'on-off' switch, allowing for differentiation between the two ions. researchgate.net |

| 2-amino-3-cyanopyridine derivatives | General | Fluorescent Probes | High photostability and have been used for labeling of biomolecules. sciforum.net |

Computational and Theoretical Studies on 3 Amino 2 Phenylpyridine

Electronic Structure Elucidation via Quantum Mechanical Methods

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like 3-Amino-2-phenylpyridine. While specific DFT studies on this exact molecule are not prominent in the literature, extensive research on closely related aminopyridine derivatives provides a clear framework for understanding its electronic properties.

Theoretical investigations on compounds such as 3-amino-4-(Boc-amino)pyridine and various arylated pyridines typically employ DFT with hybrid functionals like B3LYP or M06-2X and basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate electronic parameters tandfonline.comniscpr.res.in. These studies focus on several key areas:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For aminopyridine systems, the HOMO is generally localized on the electron-rich amino and pyridine (B92270) moieties, while the LUMO is distributed across the aromatic system. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive niscpr.res.in.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions that contribute to molecular stability. In arylated pyridine derivatives, NBO analysis has confirmed the stabilization energy arising from interactions between donor (lone pair) and acceptor (antibonding) orbitals tandfonline.com.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. For an aminopyridine structure, the nitrogen of the amino group and the pyridine ring are expected to be electron-rich, nucleophilic regions.

These computational approaches provide a detailed picture of the electron distribution and orbital energies, which are essential for predicting the molecule's behavior in chemical reactions and its interactions with other molecules.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.65 eV |

| LUMO Energy | -0.63 eV |

| HOMO-LUMO Gap (ΔE) | 5.02 eV |

| Dipole Moment (μ) | 3.53 Debye |

| Hardness (η) | 2.51 eV |

| Softness (S) | 0.19 eV⁻¹ |

| Electronegativity (χ) | 3.14 eV |

Data sourced from a computational study on a structurally similar aminopyridine compound researchgate.net.

Reaction Mechanism Prediction and Validation

Computational chemistry is instrumental in predicting and validating reaction mechanisms, offering insights into transition states, energy barriers, and reaction pathways. While the specific reaction forming this compound via phenyllithium (B1222949) and 3-aminopyridine (B143674) has been established experimentally, its mechanism has not been detailed computationally in available literature researchgate.net. However, theoretical studies on analogous reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling for synthesizing arylated pyridines, illustrate the predictive power of these methods tandfonline.combohrium.com.

A typical computational study of a reaction mechanism involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states (TS), and products along a proposed reaction pathway are optimized.

Calculating Energies: Single-point energy calculations are performed to determine the relative energies of all stationary points, providing the reaction's thermodynamic and kinetic profile.

Validating Transition States: A frequency calculation is performed on the TS geometry to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations trace the path from the transition state down to the connected reactant and product, confirming the TS links the intended species.

For palladium-catalyzed arylations, DFT calculations have been used to elucidate the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination bohrium.comrsc.org. These studies help rationalize regioselectivity and catalyst efficiency, providing a predictive framework for optimizing reaction conditions. Similar computational approaches could be applied to validate the mechanism of the phenyllithium reaction with 3-aminopyridine, explaining the observed exclusive formation of the 2-phenyl isomer researchgate.net.

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. For aminophenylpyridine scaffolds, QSAR studies have been performed on various derivatives to understand their potential as therapeutic agents.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Studies on pyridine derivatives have successfully used QSAR to design potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) osti.gov. For instance, SAR analysis of 4-anilino-3-cyanopyridine derivatives showed that substitutions at specific positions significantly impact inhibitory activity against cancer cell lines osti.gov. Such models can identify key structural features—like the presence of hydrogen bond donors/acceptors or specific lipophilic groups—that are critical for biological function. These insights are directly applicable to guiding the synthesis of novel this compound derivatives with enhanced biological profiles.

Ligand-Receptor Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is essential for understanding the structural basis of a drug's mechanism of action and is widely used in structure-based drug design.

For molecules containing the aminophenylpyridine scaffold, docking studies help elucidate how they interact with the active sites of biological targets. For example, docking simulations of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives into the active site of the HepG2 cancer-related protein revealed key binding interactions niscpr.res.in.

The primary interactions governing ligand binding that can be modeled include:

Hydrogen Bonds: Formed between donor groups (like the amino -NH₂) and acceptor atoms on the protein.

Hydrophobic Interactions: Occur between the nonpolar phenyl and pyridine rings and hydrophobic residues in the receptor's binding pocket.

π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).

Electrostatic Interactions: Occur between charged or polar groups.

By analyzing the docking poses and calculated binding energies, researchers can rationalize the observed biological activity of a compound and predict how structural modifications might improve binding affinity and selectivity.

| Interaction Type | Ligand Group (Example) | Receptor Residue (Example) | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | Amino (-NH₂) | Aspartate, Glutamate (side chain C=O) | ~2.7 - 3.3 Å |

| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine (side chain -OH) | ~2.8 - 3.5 Å |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | ~3.5 - 4.5 Å (parallel) |

| Hydrophobic | Phenyl/Pyridine Ring | Leucine, Valine, Alanine | < 5.0 Å |

Adsorption Mechanism Studies (e.g., on Metal Surfaces)

The study of how molecules adsorb onto metal surfaces is critical for applications in catalysis, corrosion inhibition, and molecular electronics. DFT calculations are a primary tool for investigating these adsorption mechanisms at the atomic scale. Computational studies on the adsorption of pyridine and related molecules on various metal surfaces provide a strong basis for predicting the behavior of this compound.

DFT studies have explored pyridine adsorption on coinage metals (Cu, Ag, Au) and platinum (Pt) researchgate.netacs.org. Key findings from these theoretical investigations include:

Adsorption Geometries: Molecules can adsorb in different orientations, most commonly either parallel (flat-lying) or perpendicular (vertical) to the surface. For pyridine on Au(111), dispersion forces favor a parallel orientation, whereas on other metals, a vertical orientation with the nitrogen atom bonding to a surface metal atom can be more stable researchgate.netresearchgate.net.

Binding Energy: Calculations determine the adsorption energy, which indicates the strength of the molecule-surface interaction. Studies on amine compounds on Au(111) show that binding is strongest at under-coordinated sites like adatoms nih.gov. The interaction of pyridine derivatives with copper surfaces has also been shown to involve strong chemical adsorption through nitrogen atoms mdpi.com.

Electronic Structure Changes: Adsorption alters the electronic properties of both the molecule and the surface. Analysis of the density of states (DOS) and charge transfer can reveal the nature of the bonding (physisorption vs. chemisorption). For example, the d-band center of a metal surface is a reliable indicator of its interaction strength with adsorbates.

Role of van der Waals (vdW) Forces: For aromatic molecules, dispersion forces are crucial for accurately describing the adsorption energy and predicting the most stable geometry. DFT functionals that include vdW corrections (e.g., optB86b-vdW) are essential for reliable results acs.org.